molecular formula C15H14IN3S B2394664 2-Phenyl-1H-indol-3-yl imidothiocarbamate hydroiodide CAS No. 76880-62-1

2-Phenyl-1H-indol-3-yl imidothiocarbamate hydroiodide

Cat. No. B2394664
CAS RN: 76880-62-1
M. Wt: 395.26
InChI Key: YMLMGTKRPNZPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Phenyl-1H-indol-3-yl imidothiocarbamate hydroiodide” is a chemical compound that is used for pharmaceutical testing .

Scientific Research Applications

Pharmacological Activities of Indole Derivatives

Indole derivatives, including "2-Phenyl-1H-indol-3-yl" compounds, have demonstrated a wide range of pharmacological activities. These compounds are known for their anticancer, antimicrobial, and anti-inflammatory properties, among others. For example, Indole-3-Carbinol (I3C) and its derivatives have shown pleiotropic protective effects on chronic liver injuries, including viral hepatitis, hepatic steatosis, and hepatocellular carcinoma, through mechanisms such as oxidative stress relief, DNA synthesis inhibition, and immunomodulatory functions (Wang et al., 2016).

Anticancer Potential

Cinnamic acid derivatives, related to the broader family of compounds that include "2-Phenyl-1H-indol-3-yl" structures, have been explored for their anticancer potentials. These compounds have been underutilized in medicinal research despite their rich traditional use and recent attention towards their antitumor efficacy (De et al., 2011).

Chemical Synthesis and Biological Significance

The synthetic processes and pharmacological features of indole derivatives highlight their significance in drug discovery. Indole is a versatile heterocyclic ring with a wide range of pharmacological activities, and extensive research has been undertaken to explore its therapeutic prospects. This underscores the importance of indole structures in developing novel therapeutic agents with various activities such as anticancer, anticonvulsant, and antimicrobial properties (Padmavathi et al., 2021).

properties

IUPAC Name

(2-phenyl-1H-indol-3-yl) carbamimidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S.HI/c16-15(17)19-14-11-8-4-5-9-12(11)18-13(14)10-6-2-1-3-7-10;/h1-9,18H,(H3,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLMGTKRPNZPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SC(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14IN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1H-indol-3-yl imidothiocarbamate hydroiodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.